(4-nitrophenyl)methyl N-benzylcarbamate
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Overview
Description
(4-nitrophenyl)methyl N-benzylcarbamate is a chemical compound known for its unique structure and properties It is composed of a benzylcarbamate group attached to a (4-nitrophenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl N-benzylcarbamate typically involves the reaction of (4-nitrophenyl)methyl chloroformate with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl N-benzylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (4-aminophenyl)methyl N-benzylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: Benzylamine and carbon dioxide.
Scientific Research Applications
(4-nitrophenyl)methyl N-benzylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl N-benzylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylcarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (4-nitrophenyl)methyl N-methylcarbamate
- (4-nitrophenyl)methyl N-ethylcarbamate
- (4-nitrophenyl)methyl N-phenylcarbamate
Uniqueness
(4-nitrophenyl)methyl N-benzylcarbamate is unique due to the presence of both the (4-nitrophenyl)methyl and benzylcarbamate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its reactivity and ability to form covalent bonds with biological molecules set it apart from other similar compounds.
Properties
CAS No. |
56379-93-2 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-benzylcarbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(16-10-12-4-2-1-3-5-12)21-11-13-6-8-14(9-7-13)17(19)20/h1-9H,10-11H2,(H,16,18) |
InChI Key |
DUNJWJJQJBAYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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